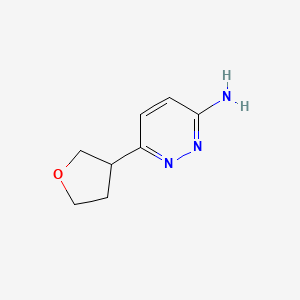

6-(Oxolan-3-yl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

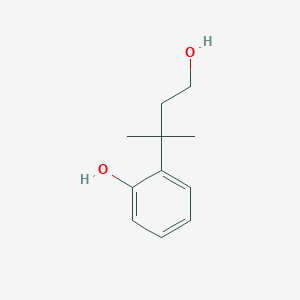

“6-(Oxolan-3-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1602247-10-8 . It has a molecular weight of 165.19 and its IUPAC name is 6-(tetrahydrofuran-3-yl)pyridazin-3-amine . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11) . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 165.19 . The InChI key for this compound is RBIUSFYFEFYCIL-UHFFFAOYSA-N .Applications De Recherche Scientifique

Effective Amidation of Carboxylic Acids

Amidation of carboxylic acids using derivatives of pyridazinone, such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, has been demonstrated as an efficient method for producing amides under mild conditions. This reaction is chemoselective, yielding high-quality amides from both aliphatic and aromatic carboxylic acids, and can be applied in peptide synthesis (Kang et al., 2008).

Synthesis of Polysubstituted Pyridazinones

Sequential nucleophilic substitution reactions of tetrafluoropyridazine allow for the synthesis of various polysubstituted and ring-fused pyridazinone systems. These compounds have potential applications in drug discovery due to their functional versatility and the ability to create a variety of polyfunctional systems (Pattison et al., 2009).

Development of an R-Selective Amine Oxidase

An R-selective amine oxidase based on 6-hydroxy-D-nicotine oxidase has been developed with a broad substrate scope and high enantioselectivity. This biocatalyst facilitates the synthesis of enantiomerically pure chiral amines, showcasing the utility of pyridazinone derivatives in biocatalysis (Heath et al., 2014).

Novel Synthesis Routes for Fused Azines

Research into pyridazin-3-one derivatives has led to the establishment of general routes for synthesizing novel classes of these compounds, which serve as precursors for fused azines. This work demonstrates the versatility of pyridazinones in synthesizing complex heterocyclic compounds, which can have various applications, including pharmaceuticals (Ibrahim & Behbehani, 2014).

Synthesis and Functionalization of Pyridazinofurocoumarins

The synthesis of pyridazinofurocoumarins from resorcinols showcases an efficient route for creating nitrogenated isosters of potent DNA inhibitors. This method highlights the potential of pyridazinone derivatives in the development of new therapeutics (Gonzalez-Gomez et al., 2003).

Safety and Hazards

The safety information for “6-(Oxolan-3-yl)pyridazin-3-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Orientations Futures

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications and have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, “6-(Oxolan-3-yl)pyridazin-3-amine”, as a pyridazinone derivative, may have potential applications in drug discovery and development .

Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been used in various drug discovery programs against a range of biological targets .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Oxolan-3-yl)pyridazin-3-amine might interact with its targets in a similar way, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activity associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s pharmacological profile .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Analyse Biochimique

Biochemical Properties

Pyridazinone derivatives, a group to which this compound belongs, have been shown to exhibit a wide range of pharmacological activities

Cellular Effects

Pyridazinone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Propriétés

IUPAC Name |

6-(oxolan-3-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIUSFYFEFYCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602247-10-8 |

Source

|

| Record name | 6-(oxolan-3-yl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

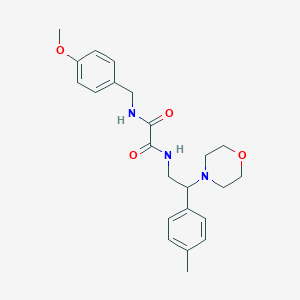

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)

![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)

![13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one](/img/structure/B2860906.png)

![2-cyclopropyl-1-{1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2860910.png)

![N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride](/img/structure/B2860915.png)

![3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2860916.png)